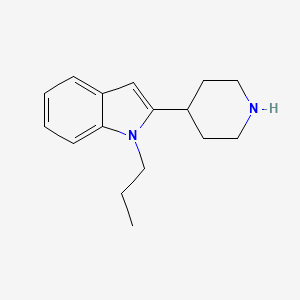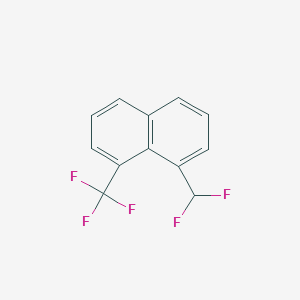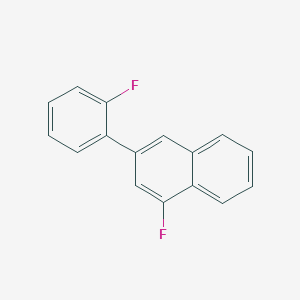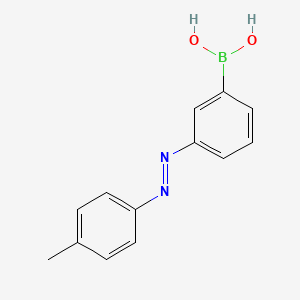
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is a boronic acid derivative of chromone. Chromones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry. The boronic acid group in this compound adds unique reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Boronic Acid Formation: The boronic acid group is introduced through borylation reactions, often using boronic acid esters or boron tribromide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters.
Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl or vinyl halides.
Major Products
Oxidation: Borate esters.
Reduction: Dihydrochromone derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Medicine: Explored for its anti-inflammatory and anticancer properties, leveraging the biological activity of the chromone core.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with biological targets:
Molecular Targets: The boronic acid group can interact with serine residues in enzymes, forming reversible covalent bonds.
Pathways Involved: This interaction can inhibit enzyme activity, affecting various biochemical pathways, including those involved in inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)methanol
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)amine
- (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)chloride
Uniqueness
(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in cross-coupling reactions and as a potential therapeutic agent.
Properties
CAS No. |
915970-59-1 |
|---|---|
Molecular Formula |
C13H15BO4 |
Molecular Weight |
246.07 g/mol |
IUPAC Name |
(2-tert-butyl-4-oxochromen-6-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-13(2,3)12-7-10(15)9-6-8(14(16)17)4-5-11(9)18-12/h4-7,16-17H,1-3H3 |
InChI Key |
QQFMGLFEBYNIKW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=CC2=O)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11868403.png)

![5-Benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11868417.png)
![2-(1-Methyl-2,4-dioxo-1,3,7-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11868438.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one](/img/structure/B11868447.png)




![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)




